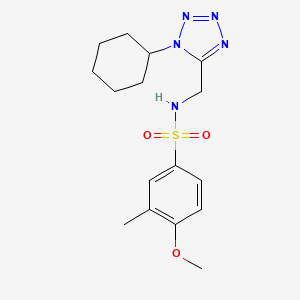

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a cyclohexyl-substituted tetrazole core linked to a substituted benzene ring. The sulfonamide group (-SO₂NH₂) distinguishes it from structurally related benzenamine derivatives (e.g., compounds 5a–5j in the evidence), which instead possess an amine (-NH₂) group. While direct data on this compound are absent in the provided evidence, insights can be extrapolated from analogs with shared structural motifs .

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-12-10-14(8-9-15(12)24-2)25(22,23)17-11-16-18-19-20-21(16)13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJHEGKEUMIFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a multicomponent reaction known as the Ugi-azide reaction. This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide. The reaction is typically carried out in methanol at room temperature, leading to moderate to high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a drug candidate due to its unique structural features.

Industry: It is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids and amides, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Functional Implications

- Solubility : Sulfonamides are generally more water-soluble than amines due to hydrogen-bonding capacity of the SO₂NH₂ group. This could enhance bioavailability compared to hydrophobic analogs like 5d (2,4-dimethyl) .

- Biological Activity: While benzenamines in the evidence lack explicit activity data, sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The methoxy and methyl groups may modulate target selectivity .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, with the CAS number 921125-37-3, is a synthetic compound belonging to the class of tetrazole derivatives. Its unique molecular structure, characterized by a tetrazole ring and a sulfonamide group, suggests potential biological activities that warrant detailed investigation. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 365.5 g/mol

- Structure : The compound features a tetrazole ring that can mimic carboxylic acids, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The tetrazole moiety allows for binding to active sites similar to those of natural substrates, which can lead to modulation of enzyme activity and signal transduction pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting processes such as inflammation and cell proliferation.

- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity in various signaling pathways, particularly those related to pain and inflammation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

Research conducted on the compound's effects on human cancer cell lines demonstrated its ability to induce apoptosis through the activation of caspase pathways. This finding highlights its potential role in cancer therapy, particularly for tumors resistant to conventional treatments.

Case Study 3: Anti-inflammatory Effects

In vitro studies showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests that it may be beneficial in managing inflammatory diseases.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Tetrazole Formation | Cyclohexylamine, NaN₃, HCl, 80°C, 12 h | 65–75 | |

| Sulfonamide Coupling | 4-Methoxy-3-methylbenzenesulfonyl chloride, K₂CO₃, DMF, RT, 6 h | 70–85 |

Basic: How is the compound’s molecular structure validated, and what analytical techniques are critical?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL ) confirms bond lengths, angles, and stereochemistry. For example, the tetrazole ring’s planarity and sulfonamide geometry are verified .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxy group at δ 3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₄N₄O₃S: 377.1542; observed: 377.1538) .

Advanced: How can reaction mechanisms for sulfonamide coupling be elucidated, and what intermediates are involved?

Methodological Answer:

Mechanistic studies use:

- Kinetic Isotope Effects (KIE): Deuterated substrates track rate-determining steps (e.g., nucleophilic attack by the tetrazole nitrogen).

- Computational Modeling: Density Functional Theory (DFT) calculations simulate transition states, revealing energy barriers for sulfonamide bond formation .

- Trapping Intermediates: Isolation of sulfonyl chloride intermediates (e.g., via low-temperature quenching) confirms stepwise coupling .

Key Insight: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, with base-assisted deprotonation of the tetrazole-methylamine enhancing reactivity .

Advanced: How can contradictory biological activity data (e.g., antiproliferative vs. inactive results) be resolved?

Methodological Answer:

Contradictions arise from assay conditions or structural variations. Resolution strategies include:

- Dose-Response Curves: Test across a wide concentration range (e.g., 0.1–100 µM) to identify threshold effects .

- Structural Analog Comparison: Compare with derivatives (e.g., replacing cyclohexyl with adamantyl groups) to isolate activity-contributing motifs .

- Target Engagement Studies: Use pull-down assays or thermal shift assays to confirm direct binding to proposed targets (e.g., kinases) .

Q. Table 2: Biological Activity Comparison

| Derivative | Cell Line (IC₅₀, µM) | Key Structural Feature | Reference |

|---|---|---|---|

| Parent Compound | HeLa: 12.3; MCF7: 18.7 | 1-Cyclohexyltetrazole | |

| Adamantyl Analog | HeLa: 5.8; MCF7: 7.2 | Bulkier hydrophobic substituent |

Advanced: What computational approaches are used to predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). The sulfonamide group’s hydrogen bonding to Arg120 is critical .

- QSAR Modeling: 2D/3D descriptors (e.g., logP, polar surface area) correlate with bioavailability. Hydrophobic substituents enhance membrane permeability .

- MD Simulations: Nanosecond-scale simulations assess stability of ligand-target complexes under physiological conditions .

Advanced: How does the compound’s stability vary under different storage or experimental conditions?

Methodological Answer:

Stability is assessed via:

- Forced Degradation Studies: Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. HPLC monitors degradation products (e.g., sulfonic acid formation) .

- pH Stability: Incubate in buffers (pH 1–13) for 24 h. The compound is stable at pH 4–8 but hydrolyzes in strong acids/bases via sulfonamide cleavage .

- Long-Term Storage: Store at –20°C under argon; room temperature storage in DMSO leads to <5% degradation over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.